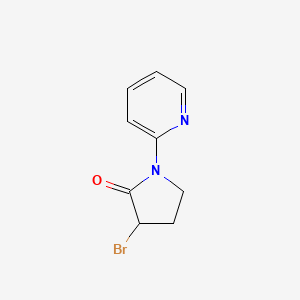

3-Bromo-1-pyridin-2-ylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

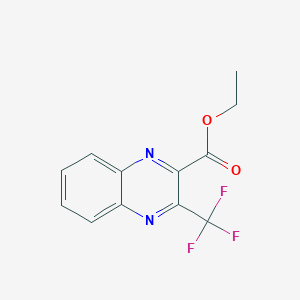

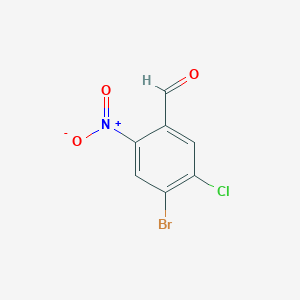

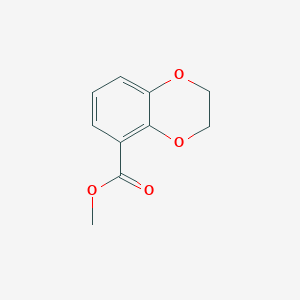

“3-Bromo-1-pyridin-2-ylpyrrolidin-2-one” is a chemical compound with the CAS Number: 178946-27-5 . It has a molecular weight of 241.09 and its IUPAC name is 3-bromo-1-(2-pyridinyl)-2-pyrrolidinone .

Molecular Structure Analysis

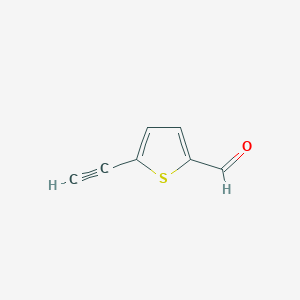

The InChI code for “3-Bromo-1-pyridin-2-ylpyrrolidin-2-one” is 1S/C9H9BrN2O/c10-7-4-6-12(9(7)13)8-3-1-2-5-11-8/h1-3,5,7H,4,6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.The molecular formula is C9 H9 Br N2 O . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the recent search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Photoreactions and Proton Transfer : Research on related pyridine derivatives, such as 2-(1H-pyrazol-5-yl)pyridine and its derivatives, revealed that they exhibit photoreactions like excited-state intramolecular and intermolecular proton transfer, offering insights into their photophysical behaviors (Vetokhina et al., 2012).

Antimicrobial Activity of Derivatives : A study on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, where 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile was a substrate, demonstrated these derivatives possess significant antimicrobial activity, indicating potential therapeutic applications (Bogdanowicz et al., 2013).

Intermediates in Organic Synthesis : The compound is an important intermediate in synthesizing biologically active compounds, highlighting its role in the development of new pharmaceuticals (Wang et al., 2016).

Copper-Mediated Synthesis : Copper-mediated aerobic oxidative coupling has been utilized for the synthesis of 3-bromo-imidazo[1,2-a]pyridines, indicating the compound's utility in facilitating complex chemical reactions (Zhou et al., 2016).

Molecular Structure and Interactions

Crystal and Molecular Structure Analysis : The compound's crystal and molecular structure has been studied in detail, providing insights into its molecular geometry, hydrogen bonding, and π-π interactions, crucial for understanding its chemical behavior and potential applications in material science (Rodi et al., 2013).

Spectroscopic and Density Functional Theory Studies : Studies have characterized the spectroscopic features of similar compounds and investigated their geometric structures and vibrational frequencies through density functional theory, shedding light on their electronic properties and potential applications in fields like optics and materials science (Vural & Kara, 2017).

Synthesis and Biological Activity : Research has focused on the synthesis of various derivatives of the compound and their biological activity, particularly regarding fungicidal and antiviral properties, indicating potential for pharmaceutical applications (Li et al., 2015).

Ligand Color Tuning in Metal Complexes : The compound's derivatives have been used in synthesizing metal complexes, which are studied for their potential in applications like organic light-emitting devices and biological labeling, highlighting the compound's versatility in material science (Stagni et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromo-1-pyridin-2-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-4-6-12(9(7)13)8-3-1-2-5-11-8/h1-3,5,7H,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCKIIKLHQPWFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-pyridin-2-ylpyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-](/img/structure/B1315979.png)